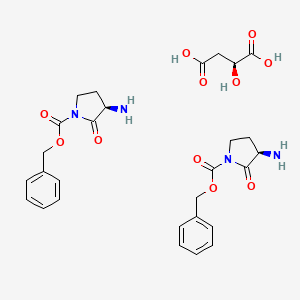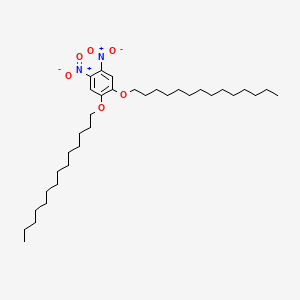
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene is a chemical compound with the molecular formula C₃₄H₆₀N₂O₆ It is characterized by the presence of two nitro groups and two tetradecyloxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Dinitro-4,5-bis(tetradecyloxy)benzene typically involves the nitration of a precursor compound. One common method involves the use of dichloromethane and acetic acid as solvents, with nitric acid as the nitrating agent. The reaction is carried out at low temperatures (around 10°C) and then allowed to warm to room temperature, followed by stirring for an extended period (e.g., 48 hours) to ensure complete nitration .
Analyse Chemischer Reaktionen
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 1,2-Dinitro-4,5-bis(tetradecyloxy)benzene involves its interaction with molecular targets and pathways within a system. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The tetradecyloxy groups contribute to its solubility and stability, making it suitable for different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene can be compared with other nitrobenzene derivatives, such as:
1,2-Dinitrobenzene: Lacks the tetradecyloxy groups, making it less soluble and stable in certain conditions.
1,3-Dinitrobenzene: Has a different arrangement of nitro groups, leading to different reactivity and applications.
1,4-Dinitrobenzene: Similar to 1,3-Dinitrobenzene but with nitro groups in the para position, affecting its chemical properties
The presence of tetradecyloxy groups in this compound makes it unique, providing enhanced solubility and stability, which are advantageous in various applications.
Eigenschaften
CAS-Nummer |
792936-50-6 |
|---|---|
Molekularformel |
C34H60N2O6 |
Molekulargewicht |
592.8 g/mol |
IUPAC-Name |
1,2-dinitro-4,5-di(tetradecoxy)benzene |
InChI |
InChI=1S/C34H60N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-33-29-31(35(37)38)32(36(39)40)30-34(33)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI-Schlüssel |
CRSQJPCUUSHLTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


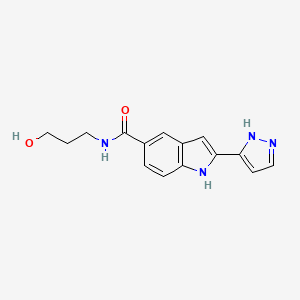
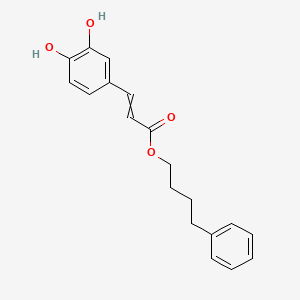
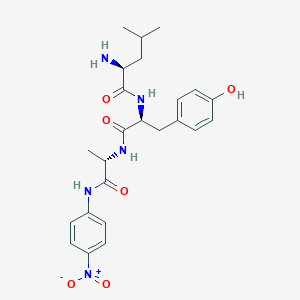
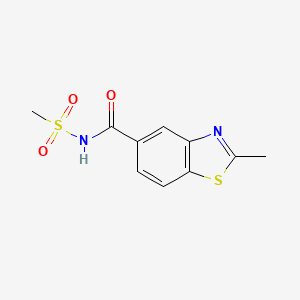
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)

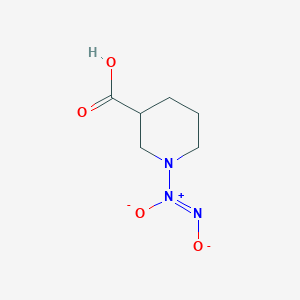
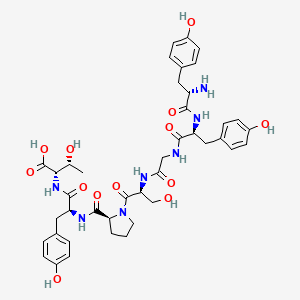
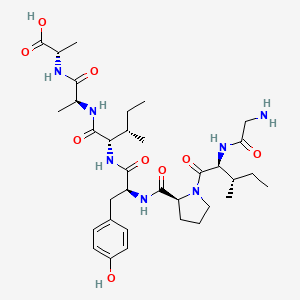
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
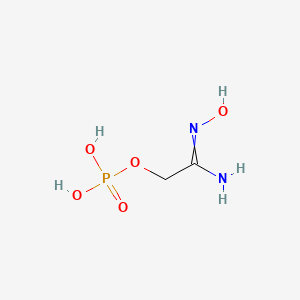
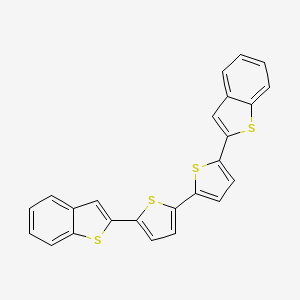
![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)
